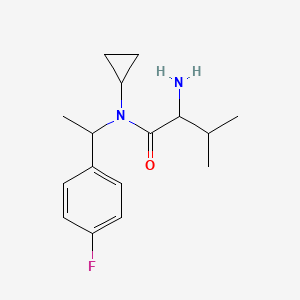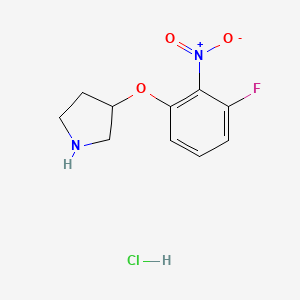
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both fluorine and nitro functional groups on a phenoxy ring. This compound is often used in scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-nitrophenol and pyrrolidine.
Reaction Conditions: The 3-fluoro-2-nitrophenol is reacted with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Analyse Des Réactions Chimiques
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine: The non-hydrochloride form of the compound.
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;acetate: A similar compound with an acetate salt.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClFN2O3 |
|---|---|
Poids moléculaire |
262.66 g/mol |
Nom IUPAC |
3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H |
Clé InChI |
VAPJKBIWYOZJPM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)
![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)
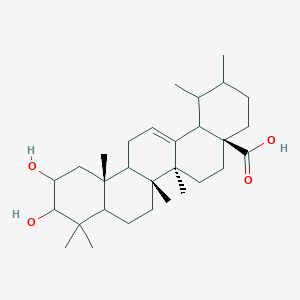
![4-[4-[4-[4-[[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14783976.png)
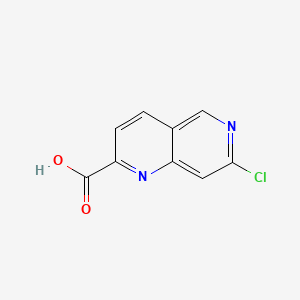
![4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)

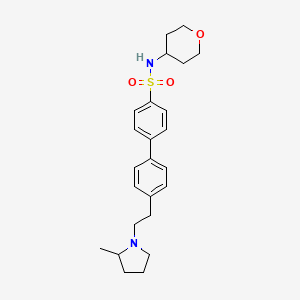
![benzyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate](/img/structure/B14784018.png)
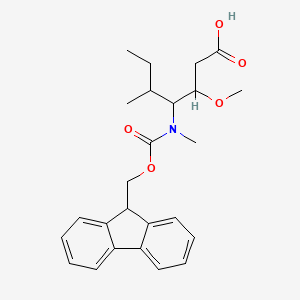
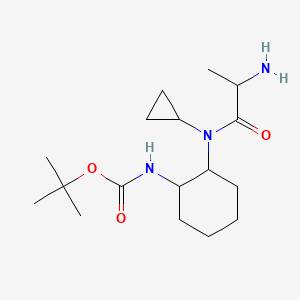
![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)
